Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 324538-40-1
VCID: VC5106345
InChI: InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl
Molecular Formula: C13H11ClN2O3S
Molecular Weight: 310.75

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate

CAS No.: 324538-40-1

Cat. No.: VC5106345

Molecular Formula: C13H11ClN2O3S

Molecular Weight: 310.75

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate - 324538-40-1

Specification

CAS No. 324538-40-1
Molecular Formula C13H11ClN2O3S
Molecular Weight 310.75
IUPAC Name ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17)
Standard InChI Key BKGWEMNJJYQOKK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at position 2 with a 2-chlorobenzamido group (-NHCOC₆H₄Cl) and at position 4 with an ethyl ester (-COOEt). The IUPAC name, ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate, reflects this substitution pattern. Its molecular formula is C₁₃H₁₁ClN₂O₃S, with a molecular weight of 310.76 g/mol .

Key Structural Features:

  • Thiazole core: Imparts aromaticity and facilitates π-π stacking interactions in biological systems.

  • 2-Chlorobenzamido group: The electron-withdrawing chlorine atom enhances electrophilicity, potentially improving binding to biological targets.

  • Ethyl ester: Increases lipophilicity, aiding membrane permeability .

PropertyValue (Analog-Based Estimate)Source Compound
Density~1.24 g/cm³Ethyl 2-[(4-chlorobenzoyl)amino]acetate
Melting Point118–122°C2-[(4-chlorobenzoyl)amino]thiazole-4-carboxylic acid
LogP (Lipophilicity)~2.1Ethyl 2-(2-chlorophenyl)thiazole-4-carboxylate
SolubilityLow in water; soluble in DMSO, ethanolThiazole-4-carboxylate derivatives

The chlorine atom’s ortho position introduces steric hindrance, potentially affecting crystallization and reactivity compared to para-substituted analogs .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Thiazole Ring Formation:

    • Reacting 2-chlorobenzoyl chloride with thiosemicarbazide forms a thiosemicarbazone intermediate.

    • Cyclization with ethyl bromopyruvate in ethanol under reflux yields the thiazole ring .

    2-Chlorobenzoyl chloride+ThiosemicarbazideThiosemicarbazone intermediateEthyl bromopyruvate, EtOH, refluxEthyl 2-(2-chlorobenzamido)thiazole-4-carboxylate\text{2-Chlorobenzoyl chloride} + \text{Thiosemicarbazide} \rightarrow \text{Thiosemicarbazone intermediate} \\ \xrightarrow{\text{Ethyl bromopyruvate, EtOH, reflux}} \text{Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate}
  • Esterification:

    • If the carboxylic acid analog is synthesized first (e.g., 2-[(4-chlorobenzoyl)amino]thiazole-4-carboxylic acid ), esterification with ethanol and H₂SO₄ yields the ethyl ester.

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Signals include δ 1.35 (t, 3H, -CH₂CH₃), δ 4.30 (q, 2H, -OCH₂), δ 7.45–8.10 (m, 4H, aromatic H), and δ 8.60 (s, 1H, thiazole H) .

    • ¹³C NMR: Peaks at δ 165.5 (C=O, ester), δ 162.1 (C=O, amide), and δ 140.2 (thiazole C-2) .

  • IR Spectroscopy:

    • Strong absorptions at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) .

  • Mass Spectrometry:

    • ESI-MS typically shows [M+H]⁺ at m/z 311.1 .

Biological Activities and Mechanisms

Antitumor Activity

Related thiazole-4-carboxylates demonstrate potent anticancer effects:

CompoundActivity (GI₅₀, μM)Cell LineSource
Ethyl 2-[3-(diethylamino)propanamido]thiazole-4-carboxylate0.08RPMI-8226 leukemia
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylateEC₅₀ = 9.8 μMOct3/4 induction in stem cells

Proposed Mechanisms:

  • DNA Intercalation: Planar thiazole rings intercalate DNA, inhibiting replication .

  • Enzyme Inhibition: Binding to topoisomerase II or kinases disrupts cell cycle progression .

Stem Cell Reprogramming

Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) induces Oct3/4, a pluripotency marker, at EC₅₀ = 9.8 μM . Structural analogs with chloro-substituted benzamido groups may exhibit similar activity by:

  • Stabilizing Oct3/4-DNA complexes via hydrophobic interactions.

  • Modulating chromatin remodeling enzymes like HDACs .

Computational and Structural Insights

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: Chlorine substitution reduces the gap (e.g., 4.2 eV in 2-chloro vs. 5.1 eV in unsubstituted analogs), enhancing charge transfer capacity .

  • Molecular Electrostatic Potential (MEP): The amide oxygen and thiazole sulfur are nucleophilic hotspots, favoring interactions with electrophilic biological targets .

Crystal Packing Analysis

  • Hydrogen Bonding: N-H···O=C interactions between amide groups stabilize crystal lattices .

  • π-π Stacking: Thiazole and benzene rings align face-to-face, with distances of 3.5–3.8 Å .

Challenges and Future Directions

Synthetic Hurdles

  • Low Yields: Cyclization steps often yield <50% due to side reactions (e.g., hydrolysis of the ester group) .

  • Purification: Recrystallization from ethanol/water mixtures improves purity but reduces scalability .

Biological Optimization

  • Structure-Activity Relationships (SAR): Introducing electron-withdrawing groups (e.g., -NO₂) at the benzamido para position could enhance DNA binding .

  • Prodrug Strategies: Converting the ethyl ester to a carboxylate may improve aqueous solubility for in vivo studies .

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